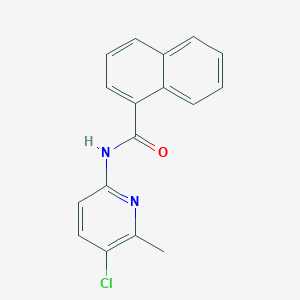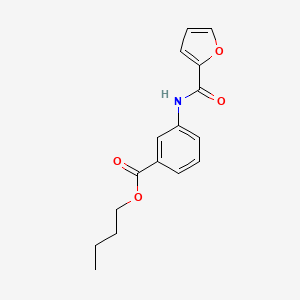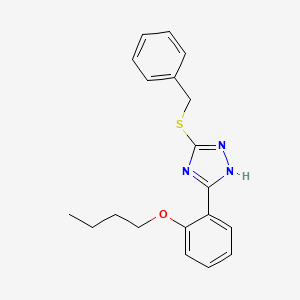
N-(5-chloro-6-methyl-2-pyridinyl)-1-naphthamide
Overview
Description
N-(5-chloro-6-methyl-2-pyridinyl)-1-naphthamide is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.0716407 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Intramolecular Hydrogen Bonding and Tautomerism
The research by Nazır et al. (2000) explores the intramolecular hydrogen bonding and tautomerism in Schiff bases, including compounds similar to N-(5-chloro-6-methyl-2-pyridinyl)-1-naphthamide. They studied these compounds using various techniques like IR, 1H NMR, and UV–visible techniques. Their findings contribute to understanding the tautomeric equilibrium and intramolecular hydrogen bond lengths in such compounds, which are essential for the design and synthesis of new molecules with specific properties (Nazır et al., 2000).
2. Novel Ligands and Complexes
Singh and Thummel (2009) elaborated on the application of similar molecules in synthesizing new ligands and their corresponding Ru(II) complexes. Their research utilized Stille coupling and Friedlander condensation methodologies to create bidentate and tridentate ligands, demonstrating the versatility of such pyridine-based compounds in complex formation (Singh & Thummel, 2009).
3. Water Oxidation Catalysts
A study by Zong and Thummel (2005) explored the reaction of bridging ligands, including compounds related to this compound, with Ru complexes, creating catalysts for water oxidation. This research demonstrates the potential application of such compounds in environmental chemistry and renewable energy sectors (Zong & Thummel, 2005).
4. Synthesis and Antitubercular Evaluation
Kantevari et al. (2011) synthesized substituted pyridines and dihydro-6H-quinolin-5-ones, showing the potential of pyridine-based compounds like this compound in producing antitubercular agents. Their findings contribute to medicinal chemistry and drug development against tuberculosis (Kantevari et al., 2011).
Properties
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-11-15(18)9-10-16(19-11)20-17(21)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAHAYGNMYHOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(anilinosulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4596165.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4596177.png)


![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4596217.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4596222.png)
![methyl 2-[(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4596227.png)
![ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4596234.png)
![N-[1-(1-adamantyl)propyl]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4596237.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B4596252.png)
![N~3~-(2-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4596258.png)


![N-(2,4-dimethoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4596266.png)
